molecular formula C23H17N3S B2728349 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole CAS No. 1414661-83-8

2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole

Cat. No. B2728349
M. Wt: 367.47
InChI Key: XGOPGTVJHYKAOQ-UHFFFAOYSA-N
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Description



  • 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole is a heterocyclic compound with a fused thiazole and benzimidazole ring system.

  • It contains a thiazole core (5-membered ring with sulfur and nitrogen atoms) and a benzimidazole moiety (fused benzene and imidazole ring).





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of an aromatic aldehyde with o-phenylenediamine.

    • In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained.

    • In the absence of sulfur, quinoxaline is formed in 1,4-dioxane.





  • Molecular Structure Analysis



    • The molecular structure consists of a thiazole ring fused with a benzimidazole ring.

    • The compound exhibits both acidic and basic properties due to the presence of two nitrogen atoms.

    • It is a white or colorless solid, highly soluble in water and polar solvents.





  • Chemical Reactions Analysis



    • Further chemical reactions and functional group modifications can be explored to enhance its properties.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not specified.

    • Solubility : Highly soluble in water and polar solvents.

    • Spectral Data : IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy.




  • Scientific Research Applications

    Synthesis and Chemical Characterization

    2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole is a compound that belongs to a class of chemicals that have been the focus of various synthetic strategies due to their potential biological and chemical properties. Research on similar compounds has led to the development of novel synthetic methods for fused imidazoles and related heterocyclic compounds, highlighting the versatility and reactivity of these chemical frameworks in forming complex and biologically relevant structures (Molina, Lorenzo, & Aller, 1989). These synthetic approaches not only offer a pathway for creating diverse molecular architectures but also provide a foundation for further exploration of the chemical space around benzothiazole derivatives.

    Antitumor and Antiviral Properties

    Compounds structurally related to 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole have demonstrated promising antitumor and antiviral activities. For instance, benzothiazole derivatives have been identified as potent antitumor agents, showing significant activity against various cancer cell lines. This activity is attributed to their ability to interfere with specific cellular processes critical for cancer cell survival (Bradshaw et al., 2002). Furthermore, novel benzimidazole-based heterocycles have been reported to exhibit broad-spectrum antiviral properties, targeting multiple viral enzymes and offering a new avenue for antiviral drug development (Eldebss, Farag, Abdulla, & Arafa, 2015).

    Antimicrobial and Anti-inflammatory Activities

    Additionally, benzothiazole and benzimidazole derivatives have shown significant antimicrobial and anti-inflammatory activities. These compounds, through various synthetic modifications, have been tailored to enhance their bioactivity, demonstrating the potential for developing new therapeutic agents against bacterial infections and inflammatory conditions (Darekar, Karale, Akolkar, & Burungale, 2020). The exploration of these chemical entities in drug discovery programs underscores the importance of heterocyclic compounds in medicinal chemistry and pharmacology.

    Safety And Hazards



    • No specific safety information is available for this compound.

    • Always handle chemicals with proper precautions and follow safety guidelines.




  • Future Directions



    • Investigate its pharmacological activities, including antitumor potential.

    • Explore modifications to improve its drug-like properties.




    Please note that additional research and experimental data are necessary to fully understand the compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    2-[3-(1H-benzimidazol-2-yl)phenyl]-5-methyl-4-phenyl-1,3-thiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H17N3S/c1-15-21(16-8-3-2-4-9-16)26-23(27-15)18-11-7-10-17(14-18)22-24-19-12-5-6-13-20(19)25-22/h2-14H,1H3,(H,24,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XGOPGTVJHYKAOQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N=C(S1)C2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H17N3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole

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